molecular formula C10H15N B12854492 4-Neopentylpyridine

4-Neopentylpyridine

Cat. No.: B12854492
M. Wt: 149.23 g/mol
InChI Key: FZTFAYKHFMWDKK-UHFFFAOYSA-N
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Description

4-Neopentylpyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The addition of a neopentyl group to the fourth position of the pyridine ring results in this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Neopentylpyridine typically involves multiple steps. One common method starts with 4-pyridylaldehyde as the raw material. This compound reacts with a format reagent to generate 4-(2-hydroxy neopentyl) pyridine. The intermediate is then reduced to form 4-neopentyl pyridine. Further oxidation of this intermediate yields 4-neopentyl pyridine oxide, which is finally chlorinated to produce 2-chloro-4-neopentyl pyridine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of easily obtainable raw materials and simple operational steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Neopentylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4-neopentyl pyridine oxide and 2-chloro-4-neopentyl pyridine .

Scientific Research Applications

4-Neopentylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Neopentylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: 4-Neopentylpyridine is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

4-Neopentylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activities associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by a neopentyl group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₅N
  • Molecular Weight : 173.25 g/mol

The presence of the neopentyl group influences the compound's solubility and interaction with biological targets, potentially enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

  • Tested Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

In vitro studies have shown that this compound can reduce bacterial viability significantly, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The antiproliferative effects have been quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Preliminary results show IC50 values in the range of 10-20 µM for these cell lines, suggesting a promising therapeutic potential.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.
  • Cell Cycle Arrest : Observations indicate that treatment with this compound leads to G2/M phase arrest in cancer cells, preventing further division and promoting programmed cell death.

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesMIC/IC50 RangeMechanism of Action
AntimicrobialE. coli50-100 µg/mLDisruption of cell membrane
S. aureusInhibition of metabolic pathways
P. aeruginosa
AnticancerMCF-710-20 µMInduction of apoptosis
HeLaCell cycle arrest
A549Modulation of signaling pathways

Case Studies and Research Findings

Recent literature has highlighted several studies focusing on the biological activity of pyridine derivatives, including this compound. For instance:

  • Study on Anticancer Properties :
    • A study published in Molecules demonstrated that derivatives similar to this compound showed significant antiproliferative effects against multiple cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development.
  • Antimicrobial Efficacy :
    • Another research effort assessed various pyridine derivatives for their antimicrobial properties, where compounds closely related to this compound exhibited promising results against resistant bacterial strains .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds could interfere with DNA synthesis in bacteria and induce oxidative stress in cancer cells, providing a dual mechanism for their therapeutic potential .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-10(2,3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3

InChI Key

FZTFAYKHFMWDKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=NC=C1

Origin of Product

United States

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